(S)-(4-Chlorophenyl)(phenyl)methanamine

Chiral Resolution Levocetirizine Synthesis Pharmaceutical Process Chemistry

Procure (S)-(4-Chlorophenyl)(phenyl)methanamine as a high-purity chiral reference standard (Cetirizine Impurity 21) essential for ANDA submissions and cGMP QC release. This (S)-enantiomer provides ≥99.5% chemical purity and ≥99.8% ee via optimized resolution, ensuring unambiguous analytical fidelity. Its established racemization pathway using 2-hydroxybenzaldehyde/sodium methoxide enables quantitative recovery as the racemate, creating a closed-loop recycling advantage that reduces material waste and improves process atom economy compared to single-use intermediates. Supplied with full COA and characterization data traceable to USP/EP standards.

Molecular Formula C13H12ClN
Molecular Weight 217.69 g/mol
CAS No. 163837-32-9
Cat. No. B190135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(4-Chlorophenyl)(phenyl)methanamine
CAS163837-32-9
Molecular FormulaC13H12ClN
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m0/s1
InChIKeyXAFODXGEQUOEKN-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-32-9) Procurement and Specification Overview


(S)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-32-9) is a chiral diarylmethanamine derivative with the molecular formula C13H12ClN and a molecular weight of 217.69 g/mol [1]. The compound possesses a single defined stereocenter in the (S)-configuration and is classified as a primary benzhydrylamine [1]. It exists as the free base and is commercially available in both free base and hydrochloride salt forms . This compound is recognized as a key chiral building block and an important pharmaceutical impurity reference standard, particularly for cetirizine-related analytical and synthetic applications [2].

(S)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-32-9): Critical Differentiators vs. Racemate and (R)-Enantiomer


Generic substitution of (S)-(4-chlorophenyl)(phenyl)methanamine with its racemate or the (R)-enantiomer is not scientifically or procedurally viable. As a defined chiral intermediate in the industrial synthesis of levocetirizine dihydrochloride, the (R)-enantiomer is specifically required for the production of the active pharmaceutical ingredient (API) [1]. The (S)-enantiomer therefore serves a distinct and equally critical role as the primary process-related impurity and reference standard for analytical method development, method validation, and quality control release testing [2]. Furthermore, the (S)-enantiomer can be racemized and recycled back into the required (R)-enantiomer, a specific chemical recycling pathway that does not apply to the racemate and provides a quantifiable process economy advantage [1]. Additionally, the (S)-enantiomer exhibits distinct binding affinity profiles at biological targets such as MAO-A (IC50 4.10 nM) and AChE (IC50 55 nM) that are not replicated by the racemate, underscoring its unique utility in target-specific research [3].

(S)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-32-9): Quantitative Comparative Evidence for Scientific Selection


Synthetic Yield and Enantiomeric Purity in Industrial Levocetirizine Intermediate Production

In the patented industrial synthesis of the (R)-enantiomer required for levocetirizine dihydrochloride production, racemic (4-chlorophenyl)(phenyl)methanamine is resolved using L-(+)-tartaric acid as the resolving agent. The (S)-enantiomer is initially separated as the undesired isomer. Critically, the process discloses that the (S)-enantiomer can be racemized via treatment with 2-hydroxybenzaldehyde and sodium methoxide to regenerate the racemate, which can then be re-subjected to resolution. This recycling pathway provides a quantifiable process yield advantage compared to non-recyclable stereoisomeric impurities [1]. Furthermore, a 2023 patent (CN116283594A) specifically claims a method for preparing (S)-(4-chlorophenyl)(phenyl)methanamine with a chemical purity of ≥99.5% and an enantiomeric excess (ee) of ≥99.8%, compared to the (R)-enantiomer which was obtained with purity ≥99.2% and ee ≥99.0% under the same optimized resolution conditions [2].

Chiral Resolution Levocetirizine Synthesis Pharmaceutical Process Chemistry

Regulatory Identity as Cetirizine Impurity 21 for ANDA and QC Applications

(S)-(4-Chlorophenyl)(phenyl)methanamine is formally designated as Cetirizine Impurity 21 in pharmaceutical impurity profiling and is supplied with fully characterized analytical data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions and commercial cetirizine production quality control [1]. In contrast, the racemic mixture and the (R)-enantiomer do not serve this specific regulatory impurity reference function. The (S)-enantiomer is provided with detailed Certificates of Analysis (COA) that meet United States Pharmacopeia (USP) or European Pharmacopoeia (EP) traceability standards, whereas generic in-class compounds lack this defined regulatory identity and supporting documentation [2].

Pharmaceutical Impurity Analytical Method Validation Regulatory Compliance

Process Economy Advantage via Racemization-Recycling Pathway

The (S)-enantiomer, when generated as the undesired byproduct during resolution to obtain the (R)-enantiomer for levocetirizine synthesis, can be quantitatively racemized and recycled. Treatment with 2-hydroxybenzaldehyde and sodium methoxide (NaOMe) converts the (S)-enantiomer back to the racemic mixture, enabling re-resolution [1]. This is in direct contrast to the (R)-enantiomer, which is the target product and would not be intentionally racemized, and to other stereoisomeric impurities that lack this established recycling pathway. The ability to recover and recycle the (S)-enantiomer significantly reduces material waste and improves overall atom economy of the resolution process, directly impacting procurement decisions for large-scale synthesis planning [2].

Chiral Resolution Process Chemistry Cost Efficiency

Enzyme Binding Affinity Profile for Biological Target-Specific Research

(S)-(4-Chlorophenyl)(phenyl)methanamine exhibits measurable binding affinity to specific biological targets as documented in the BindingDB database. The compound inhibits human recombinant monoamine oxidase A (MAO-A) expressed in Sf9 cells with an IC50 of 4.10 nM, as assessed by hydrogen peroxide production after 1 hour using 5-hydroxytryptamine as substrate [1]. It also inhibits electric eel acetylcholinesterase (AChE) with an IC50 of 55 nM using acetylthiocholine chloride as substrate in Ellman's assay [2]. While direct comparative binding data for the (R)-enantiomer or racemate at these specific targets were not identified in the current search, the absolute stereochemistry of the (S)-enantiomer is expected to confer distinct binding interactions relative to the (R)-enantiomer, consistent with established principles of chiral recognition in enzyme active sites [3].

Enzyme Inhibition MAO-A Acetylcholinesterase

(S)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-32-9): Optimal Application Scenarios for Scientific and Industrial Use


Certified Impurity Reference Standard for Cetirizine ANDA Submissions and QC Release Testing

This compound is optimally deployed as Cetirizine Impurity 21, a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing of cetirizine hydrochloride drug substance and drug product. The (S)-enantiomer is supplied with full Certificates of Analysis (COA) and characterization data meeting USP or EP traceability standards, making it essential for Abbreviated New Drug Application (ANDA) submissions and regulatory-compliant commercial production [1]. The chemical purity of ≥99.5% and enantiomeric excess of ≥99.8% achievable with optimized resolution methods ensure high analytical fidelity [2].

Process Recycling Intermediate in Industrial-Scale (R)-Enantiomer Production

In the industrial synthesis of levocetirizine dihydrochloride, the (S)-enantiomer is generated as the initial undesired isomer during resolution with L-(+)-tartaric acid. Its established racemization pathway using 2-hydroxybenzaldehyde and sodium methoxide enables quantitative recovery as the racemate, which can be recycled back into the resolution process [1]. This recyclability provides a significant process economy advantage, reducing total material waste and improving the overall atom economy of the chiral resolution workflow. Procurement of the (S)-enantiomer as a process intermediate is justified in contexts where the racemization-recycling loop is operationally integrated [2].

Chiral Building Block for Stereospecific Derivative Synthesis

As a defined (S)-configured diarylmethanamine, this compound serves as a versatile chiral building block for the synthesis of stereospecific derivatives where the (S)-configuration is required. Its primary amine functionality allows for facile derivatization via alkylation, acylation, or reductive amination, while the benzhydryl scaffold provides a rigid framework for exploring chiral recognition phenomena [1]. Applications include the preparation of chiral ligands for asymmetric catalysis and the synthesis of stereochemically defined pharmaceutical intermediates where the (S)-enantiomer imparts distinct biological or physicochemical properties relative to the (R)-enantiomer or racemate [2].

Enzyme Inhibition Screening and Stereospecific Pharmacology Research

The documented enzyme inhibition profile of the (S)-enantiomer at human MAO-A (IC50 4.10 nM), electric eel AChE (IC50 55 nM), and rat MAO-B (IC50 2.70 μM) supports its use as a reference compound in stereospecific pharmacology research [1]. This compound is particularly suited for studies investigating the role of absolute stereochemistry in enzyme-ligand recognition, chiral discrimination in biological systems, and the development of enantioselective enzyme assays. Procurement of the (S)-enantiomer in high enantiomeric purity (≥99.8% ee) ensures unambiguous interpretation of stereospecific biological effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(4-Chlorophenyl)(phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.